Triphosphate(2-)

Descripción general

Descripción

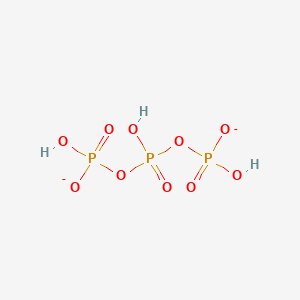

Triphosphate(2-) is a divalent inorganic anion obtained by removal of two protons from triphosphoric acid. It is a triphosphate ion and a divalent inorganic anion. It is a conjugate base of a triphosphate(1-). It is a conjugate acid of a triphosphate(3-).

Aplicaciones Científicas De Investigación

Molecular Biology and Biochemistry

Nucleoside Triphosphates in Nucleic Acid Synthesis

Triphosphate(2-) compounds are fundamental substrates for DNA and RNA synthesis. They serve as building blocks during the polymerization process catalyzed by DNA and RNA polymerases. Modified triphosphates, such as 2′-deoxyuridine triphosphate and 2′-deoxycytidine triphosphate, have been synthesized to study their effects on polymerization efficiency and fidelity. These modifications can enhance the incorporation of non-natural bases into nucleic acids, facilitating the development of novel genetic constructs and biotechnological applications .

Therapeutic Applications of Modified mRNA

Recent advancements have highlighted the potential of triphosphate(2-) compounds in the development of modified mRNA for therapeutic purposes. For instance, chemically modified mRNA with triphosphate chain modifications has shown promise in increasing stability and translational efficiency. This technology is pivotal in the creation of mRNA vaccines, including those for SARS-CoV-2, and has broader implications for cancer therapies and gene editing .

Therapeutics

Anticancer Agents

Triphosphate(2-) derivatives are integral to several anticancer drugs. For example, clofarabine, an antimetabolite used in treating acute lymphoblastic leukemia, acts through its active triphosphate form to inhibit DNA synthesis and induce apoptosis in cancer cells . Similarly, gemcitabine is another nucleoside analog that functions as a triphosphate metabolite, inhibiting ribonucleotide reductase and leading to cell death through DNA chain termination .

Immunological Research

Adenosine triphosphate (ATP) serves as a signaling molecule in immune responses. Research indicates that different T cell populations exhibit varying sensitivities to ATP-induced signaling pathways. Regulatory T cells (Tregs) demonstrate heightened sensitivity compared to conventional T cells, implicating ATP's role in modulating immune responses and potential therapeutic strategies for autoimmune diseases .

Chemical Synthesis

Fluorinated Nucleotides

The synthesis of fluorinated nucleotides has gained attention due to their applications in PET imaging and cancer diagnostics. Compounds like 18F-labeled nucleosides are being investigated for their ability to incorporate into DNA and provide insights into cellular proliferation . The incorporation of fluorine enhances metabolic stability and alters the interaction with nucleic acid-processing enzymes.

Case Studies

| Compound | Application | Mechanism of Action |

|---|---|---|

| Clofarabine | Treatment for acute lymphoblastic leukemia | Inhibits DNA synthesis via active triphosphate form; induces apoptosis |

| Gemcitabine | Treatment for various cancers | Inhibits ribonucleotide reductase; causes DNA chain termination |

| Modified mRNA | Vaccines (e.g., SARS-CoV-2) | Enhances stability and translational efficiency; utilized in therapeutic contexts |

| Fluorinated nucleotides | Cancer diagnostics | Provides insights into cellular proliferation; enhances metabolic stability |

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is the most significant reaction of triphosphate ions, forming inorganic phosphate (Pᵢ) or pyrophosphate (PPᵢ). The free energy released depends on pH, magnesium ion concentration, and enzyme catalysis.

Key Hydrolysis Pathways:

-

ATP Hydrolysis to ADP and Pᵢ :

-

ATP Hydrolysis to AMP and PPᵢ :

Effect of Mg²⁺:

Mg²⁺ binding alters reaction thermodynamics by stabilizing negative charges on phosphate groups:

| [Mg²⁺] (mM) | ΔG°' (kJ/mol) |

|---|---|

| 0 | −35.7 |

| 5 | −31.0 |

Data sourced from ATP hydrolysis studies under varying Mg²⁺ concentrations .

Enzymatic Catalysis

Triphosphate groups are substrates for kinases, ATPases, and phosphotransferases, enabling energy transfer and signal transduction.

Notable Enzymatic Mechanisms:

-

ATP-Creatine Phosphotransferase :

-

Actomyosin ATPase :

Phosphorylation and Energy Transfer

Triphosphate groups drive phosphorylation reactions, coupling exergonic hydrolysis to endergonic processes.

Examples:

-

Substrate Phosphorylation in Glycolysis :

-

Phosphoglycerate Kinase (PGK) :

-

Pyruvate Kinase :

\text{Phosphoenolpyruvate} + \text{ADP} \rightarrow \text{Pyruvate} + \text{ATP}

-

-

Sodium-Potassium Pump :

Role of Mg²⁺ in Catalysis:

-

Mg²⁺ stabilizes the triphosphate moiety by neutralizing negative charges, reducing ΔG of hydrolysis .

-

In ATP synthase , Mg²⁺ facilitates conformational changes during oxidative phosphorylation .

pH Dependence:

-

Lower pH increases protonation of phosphate groups, reducing charge repulsion and altering reaction kinetics .

Biochemical Regulation

Triphosphate reactions are tightly regulated via:

Propiedades

IUPAC Name |

[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXRWKVEANCORM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O10P3-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.